Poloxalene

Descripción general

Descripción

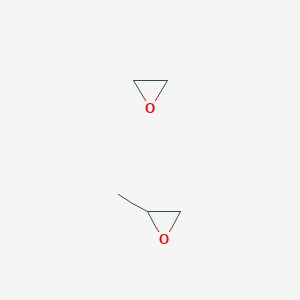

El Poloxaleno es un copolímero de bloque sintético de óxido de etileno y óxido de propileno. Es ampliamente reconocido por su uso como tensioactivo no iónico y se emplea comúnmente en medicina veterinaria como agente antiespumante para prevenir la hinchazón en rumiantes . El compuesto pertenece a la familia de los epóxidos, que se caracterizan por un éter cíclico con tres átomos en el anillo (un átomo de oxígeno y dos átomos de carbono) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Poloxaleno se sintetiza mediante la polimerización de óxido de etileno y óxido de propileno. El proceso implica la adición secuencial de estos monómeros para formar un copolímero de bloque. La reacción se lleva a cabo típicamente en presencia de un catalizador, como el hidróxido de potasio, bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: En entornos industriales, la producción de poloxaleno implica reactores de polimerización a gran escala donde el óxido de etileno y el óxido de propileno se introducen de forma controlada. La reacción se monitoriza para asegurar que se alcanza el peso molecular y la estructura de bloque deseados. El producto final se purifica y envasa en condiciones estrictas para mantener su calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El Poloxaleno principalmente experimenta reacciones típicas de los epóxidos, incluyendo:

Oxidación: El Poloxaleno puede ser oxidado para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir el Poloxaleno en diferentes formas reducidas.

Sustitución: El Poloxaleno puede experimentar reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden emplear varios nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes más simples .

Aplicaciones Científicas De Investigación

El Poloxaleno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como tensioactivo en diversas reacciones químicas para estabilizar emulsiones y dispersiones.

Biología: El Poloxaleno se emplea en medios de cultivo celular para mejorar el crecimiento y la viabilidad celular.

Medicina: Se utiliza en sistemas de administración de fármacos para mejorar la solubilidad y la biodisponibilidad de compuestos farmacéuticos.

Industria: El Poloxaleno se utiliza en la formulación de cosméticos, detergentes y otros productos de cuidado personal debido a sus propiedades tensioactivas

Mecanismo De Acción

El Poloxaleno ejerce sus efectos principalmente a través de sus propiedades tensioactivas. Reduce la tensión superficial, lo que permite la formación de emulsiones y dispersiones estables. En medicina veterinaria, el Poloxaleno previene la hinchazón en rumiantes al reducir la tensión superficial de las burbujas de gas en el rumen, lo que permite que se fusionen y se expulsen más fácilmente .

Compuestos similares:

Poloxámero 407: Un copolímero de bloque similar con diferentes longitudes de bloque, utilizado en la administración de fármacos y como agente termogelante.

Unicidad: El Poloxaleno es único debido a su estructura de bloque específica y su peso molecular, que le confieren propiedades tensioactivas distintas. Su capacidad para formar emulsiones estables y prevenir la hinchazón en rumiantes lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Poloxamer 407: A similar block copolymer with different block lengths, used in drug delivery and as a thermogelling agent.

Poloxamine: Another block copolymer with different structural properties, used in similar applications as poloxalene.

Uniqueness: this compound is unique due to its specific block structure and molecular weight, which confer distinct surfactant properties. Its ability to form stable emulsions and prevent bloat in ruminants sets it apart from other similar compounds .

Actividad Biológica

Poloxalene, a synthetic surfactant, is primarily recognized for its role as an anti-bloat agent in livestock, particularly cattle and sheep. Its biological activity is characterized by its ability to reduce the incidence and severity of bloat caused by the consumption of leguminous forages. This article reviews the biological activity of this compound, focusing on its efficacy in preventing bloat, mechanism of action, and relevant research findings.

This compound acts as a surfactant that alters the surface tension of gas bubbles in the rumen, promoting the coalescence of smaller bubbles into larger ones. This process facilitates the expulsion of gas from the rumen, thereby alleviating bloat. The compound is typically administered in pellet or block form, allowing for controlled intake by livestock.

Efficacy in Bloat Prevention

Numerous studies have demonstrated the effectiveness of this compound in preventing bloat in various livestock species. Below is a summary of key findings from significant research:

Case Studies

-

Cattle Grazing on Ladino Clover :

In an experiment comparing this compound with penicillin, cattle treated with this compound showed significantly lower incidence and severity of bloat when grazing on Ladino clover. The study indicated that this compound effectively controlled severe and lethal bloat, highlighting its potential as a preferred treatment option over antibiotics like penicillin which had a limited duration of effectiveness . -

Alfalfa Bloat Prevention :

A crossover study involving Jersey steers demonstrated that this compound was effective in preventing bloat when fed fresh alfalfa. The results indicated that while the mineral mixture provided some protection, it was not as effective as this compound .

Research Findings

Research has consistently shown that this compound is a reliable agent for managing bloat in ruminants:

- Dosage Variability : The amount required for effective bloat prevention varies significantly between species and individual animals. For instance, lambs required higher doses relative to body weight compared to cattle .

- Safety Profile : Studies indicate that this compound has a favorable safety profile when used as directed, with no significant adverse effects reported in treated animals .

- Long-term Effects : Some studies suggest that prolonged administration may lead to reduced clearance of ammonia in treated animals, indicating a need for careful monitoring during extended use .

Propiedades

IUPAC Name |

2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRUAULSDPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |

| Record name | Ethylene oxide-propylene oxide triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poloxalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

P188 seals stable defects in cell membranes induced by skeletal muscle cell membranes rupture induced by ischemia-reperfusion injury, electroporation, irradiation, and heat damage. The full mechanism of action of P188 in inducing cytoprotective effects is not clear; however, based on _in vitro_ experiments and the structural similarity to plasmalemma, P188 may be directly incorporated into the phospholipid bilayer to attenuate the extent of tissue injury. Its high surface activity facilitates P188 to be inserted into lipid monolayers. P188 is proposed to exert localized actions by only interacting with damaged and compromised bilayers where the local lipid packing density is reduced. In addition to the direct interaction with the membrane, P188 was shown to inhibit MMP-9 protein levels and activity, as well as the NF-κB signal pathway, in the model of acute cerebral ischemia, which is associated with increased BBB permeability leading to cerebral edema and increased penetration. MMP-9 is a key factor in extracellular matrix (ECM) degradation and BBB disruption. | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |

| Record name | Thanol E 4003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poloxamer 407 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLOXALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does poloxalene prevent bloat in cattle?

A1: [, , , ] this compound acts as a surfactant, reducing the surface tension of rumen fluid. This inhibits the formation of stable foam from protein-rich legumes like alfalfa, allowing for normal gas expulsion through eructation. Without this compound, trapped gas causes bloat, which can be fatal.

Q2: What makes this compound more effective than penicillin in preventing bloat?

A2: [] Research shows that this compound maintains its bloat-preventing effect for a longer duration compared to penicillin. This makes this compound more suitable for pasture conditions where frequent administration is challenging.

Q3: Is there a relationship between the dosage of this compound and its effectiveness in preventing bloat?

A3: [] Studies suggest a dose-response relationship for this compound. While daily treatments of 1.0, 1.5, or 2.0 g of this compound per 100 lb (45.4 kg) body weight did not show statistically significant differences, a trend toward greater efficacy with increasing dosage was observed. []

Q4: How does this compound affect rumen fermentation?

A4: [] this compound, even at doses up to 40g per day, appears to have no significant impact on key rumen fermentation parameters such as ammonia concentration, pH, and volatile fatty acid concentrations. [] In vitro studies also showed no negative effect on cellulose digestion by rumen microbes. []

Q5: Are there any alternative compounds or strategies for bloat prevention in cattle?

A5: [, ] Yes, alternative legumes like sainfoin, birdsfoot trefoil, and cicer milkvetch are naturally bloat-safe. [] Additionally, management practices like wilting alfalfa, co-grazing with tannin-containing forages, and selecting appropriate growth stages can also mitigate bloat risk. [] While mineral mixes have been explored, they have not been found to be as effective. []

Q6: Is this compound safe for lactating dairy cows? Does it affect milk production or quality?

A6: [, , ] Studies have shown that this compound, at doses effective for bloat prevention, does not negatively impact milk production, milk composition (fat, protein, solids-not-fat), or overall animal health in dairy cows. [, , ] Furthermore, no off-flavors were detected in the milk of this compound-treated cows. [, ]

Q7: How is this compound metabolized and excreted in the body?

A7: [] Despite its large molecular weight, a portion of this compound is absorbed from the gastrointestinal tract. [] The absorbed portion is then rapidly excreted, primarily through bile and urine, with minimal retention in body tissues. []

Q8: What is the chemical structure of this compound?

A8: this compound is a polyoxypropylene polyoxyethylene block polymer, categorized as a nonionic surfactant. [] It consists of a hydrophobic polyoxypropylene central block flanked by hydrophilic polyoxyethylene chains.

Q9: Has this compound been explored for applications beyond bloat prevention in cattle?

A10: Yes, this compound has been investigated for potential applications in drug delivery and material science. [, ] Its surfactant properties make it a promising candidate for enhancing the solubility and bioavailability of poorly soluble drugs. [, ] Moreover, its biocompatibility has led to its exploration in developing novel drug delivery systems. [, ]

Q10: What are some future research directions for this compound?

A11: [, ] Further research could explore its potential in controlled release formulations for livestock and other applications like drug delivery for humans. Investigating the relationship between this compound's structure and its anti-bloating activity could lead to the development of even more effective and targeted bloat control strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.